molecular formula C12H9FN2O3 B8339677 5-(3-Amino-4-fluorophenoxy)picolinic acid

5-(3-Amino-4-fluorophenoxy)picolinic acid

Cat. No. B8339677
M. Wt: 248.21 g/mol
InChI Key: ILXYEVUPWBTIGH-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

5-(3-amino-4-fluorophenoxy)picolinic acid (0.14 g, 0.56 mmol) was dissolved in THF (3 mL) and stirred at 0° C. for 5 min. 1M Borane (3.4 mL) solution was added dropwise to the reaction mixture at 0° C. over a period of 30 min. The ice bath was removed and stirring continued at RT for 7 hours. The reaction mixture was cooled in an ice bath and treated with 3M HCl (5 mL). The solution was heated for 1 h at 50° C. The solution was washed with EtOAc (2×) and the aqueous layer was cooled in an ice bath and neutralized with 3M NaOH. The solution was extracted with EtOAc (3×), the combined organic layers were washed with brine, dried (Na2SO4) and concentrated in vacuo to obtain (5-(3-amino-4-fluorophenoxy)pyridin-2-yl)methanol (0.13 g, 98% yield). 1H NMR (400 MHz, DMSO-d6) δ 8.24 (d, J=2.8 Hz, 1H), 7.46 (d, J=8.8 Hz, 1H), 7.40 (dd, J=2.8, 8.4 Hz, 1H), 6.99 (dd, J=8.8, 11.2 Hz, 1H), 6.40 (dd, J=2.8, 7.6 Hz, 1H), 6.15 (dt, J=3.2, 8.8 Hz, 1H), 5.40 (t, J=5.6 Hz, 1H), 5.33 (s, 2H), 4.54 (d, J=6.0 Hz, 2H); MS (ESI) m/z: 235.0 (M+H+).
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[F:18])[O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12](O)=[O:13])=[N:10][CH:11]=1.B>C1COCC1>[NH2:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[F:18])[O:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][OH:13])=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
NC=1C=C(OC=2C=CC(=NC2)C(=O)O)C=CC1F
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
B

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at RT for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated with 3M HCl (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for 1 h at 50° C
Duration
1 h
WASH
Type
WASH
Details
The solution was washed with EtOAc (2×)
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous layer was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC=1C=C(OC=2C=CC(=NC2)CO)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.